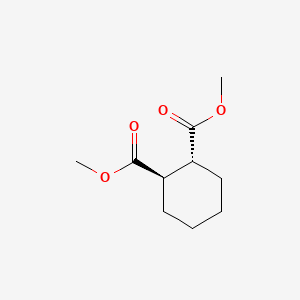
(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate is an organic compound characterized by a cyclohexane ring substituted with two methyl groups and two ester functional groups at the 1 and 2 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate typically involves the esterification of (1R,2R)-cyclohexane-1,2-dicarboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: (1R,2R)-Cyclohexane-1,2-dicarboxylic acid.
Reduction: (1R,2R)-Dimethyl cyclohexane-1,2-diol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: Its derivatives are studied for potential biological activity and pharmaceutical applications.
Industrial Applications: It is used in the production of plasticizers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate depends on its specific application. In organic synthesis, it acts as a precursor or intermediate in various chemical reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and molecular targets involved can vary widely depending on the specific derivative and application.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2S)-Dimethyl cyclohexane-1,2-dicarboxylate: The enantiomer of (1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate with similar chemical properties but different stereochemistry.
(1R,2R)-Diethyl cyclohexane-1,2-dicarboxylate: A similar compound with ethyl groups instead of methyl groups.
(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylic acid: The corresponding diacid form of the compound.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical and biological systems. Its methyl ester groups also provide distinct chemical properties compared to other similar compounds with different substituents.
Propiedades
Número CAS |
3205-35-4 |
|---|---|
Fórmula molecular |
C10H16O4 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
dimethyl (1S,2S)-cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C10H16O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h7-8H,3-6H2,1-2H3/t7-,8-/m0/s1 |
Clave InChI |
AIACXWOETVLBIA-YUMQZZPRSA-N |
SMILES |
COC(=O)C1CCCCC1C(=O)OC |
SMILES isomérico |
COC(=O)[C@H]1CCCC[C@@H]1C(=O)OC |
SMILES canónico |
COC(=O)C1CCCCC1C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















